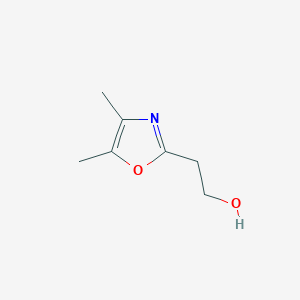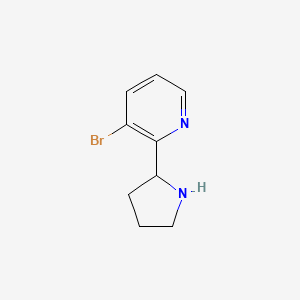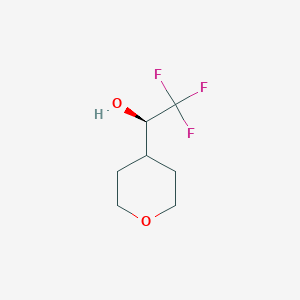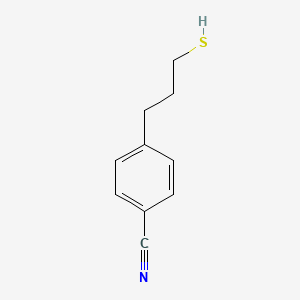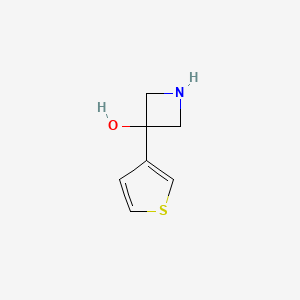
3-(Thiophen-3-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-3-yl)azetidin-3-ol is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a thiophene ring attached to it
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for 3-(Thiophen-3-yl)azetidin-3-ol are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(Thiophen-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiophene ring or the azetidine ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(Thiophen-3-yl)azetidin-3-one.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
3-(Thiophen-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
作用機序
The mechanism of action of 3-(Thiophen-3-yl)azetidin-3-ol is not fully understood. it is believed to interact with various molecular targets through its hydroxyl and thiophene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Azetidin-3-ol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene derivatives: Lack the azetidine ring, which limits their potential biological activities.
Uniqueness
3-(Thiophen-3-yl)azetidin-3-ol is unique due to the combination of the azetidine ring and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its individual components .
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
3-thiophen-3-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-1-2-10-3-6/h1-3,8-9H,4-5H2 |
InChIキー |
PHHXXMLTABUSFZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CSC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


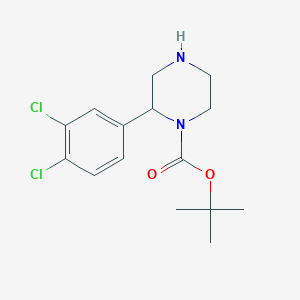
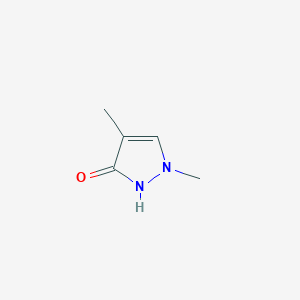


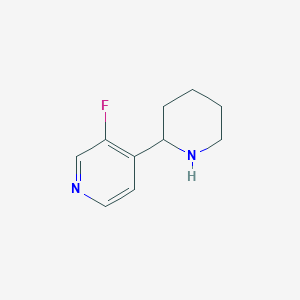

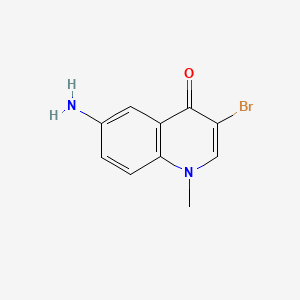
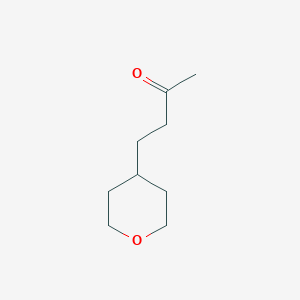
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
